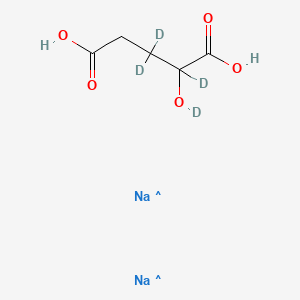
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% is a chemical compound that is used in various scientific research applications. It is a deuterated form of 2-hydroxyglutaric acid, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in studies involving metabolic pathways and enzyme reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% typically involves the deuteration of 2-hydroxyglutaric acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% can yield 2-oxoglutaric acid, while reduction can yield 2-hydroxyglutaric acid derivatives.
Applications De Recherche Scientifique
(RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: It is used in studies of cellular metabolism and the role of deuterium in biological systems.
Medicine: It is used in research on metabolic disorders and the development of diagnostic tools.
Industry: It is used in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule can affect the rate of enzymatic reactions, providing insights into the mechanisms of these reactions. The compound can also serve as a substrate or inhibitor in various biochemical assays, helping to elucidate the roles of specific enzymes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% include:
2-Hydroxyglutaric acid: The non-deuterated form of the compound.
2-Oxoglutaric acid: An oxidized form of 2-hydroxyglutaric acid.
Deuterated organic acids: Other organic acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (RS)-2-Hydroxyglutaric acid, disodium salt (2,3,3-D3; OD, 98%) CP 95% lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool for studying metabolic pathways and enzyme reactions. Additionally, the high purity and specific isotopic composition of the compound make it suitable for precise and accurate scientific studies.
Propriétés
Formule moléculaire |
C5H8Na2O5 |
|---|---|
Poids moléculaire |
198.12 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/i1D2,3D,6D;; |
Clé InChI |
UVBKSRZGVBRXSI-YHAFEQCOSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])(C(=O)O)O[2H].[Na].[Na] |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


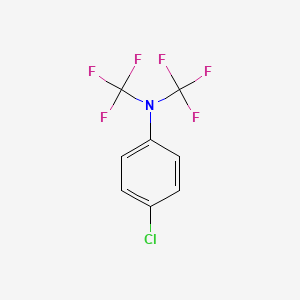
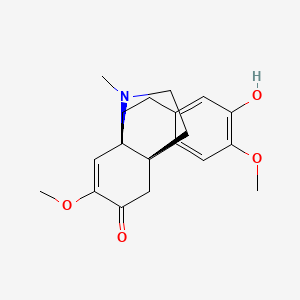
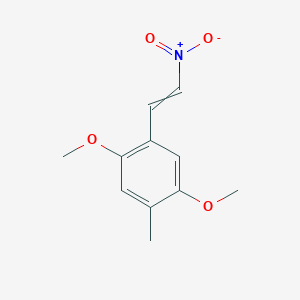
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
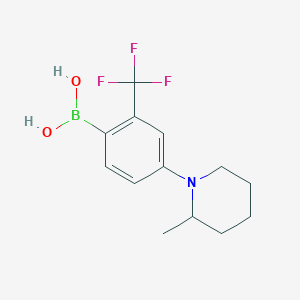
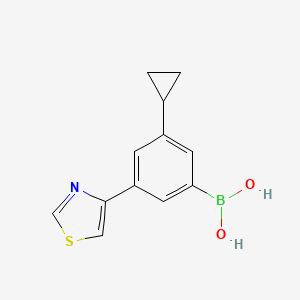
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
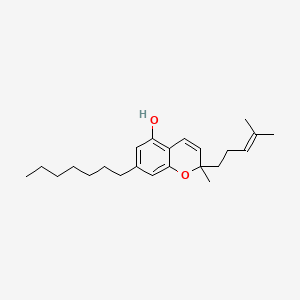
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)
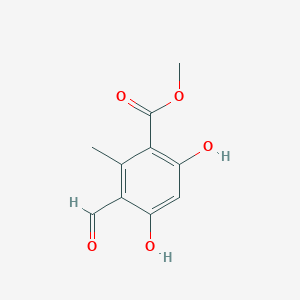
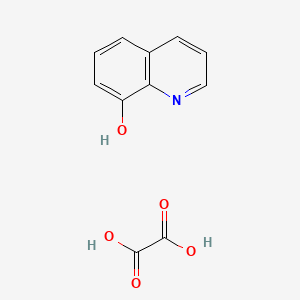
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
